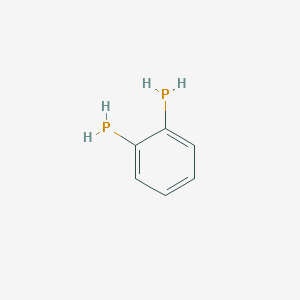

1,2-Bis(phosphino)benzene

Overview

Description

Synthesis Analysis

The synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, a related derivative, involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene. The reaction of this compound with butyllithium and phenyllithium leads to more crowded derivatives, showcasing the versatility in synthesizing bis(phosphino)benzene derivatives through substitution reactions (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

X-ray crystallography has revealed that these compounds exhibit unusually large bond angles around phosphorus atoms, indicating significant steric hindrance. This structural feature is crucial for their function as ligands, influencing their coordination properties and the stability of the resulting metal complexes (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

1,2-Bis(phosphino)benzene derivatives undergo various chemical reactions, including oxidation and methylation, leading to bis(phosphoryl) and bis(phosphonio) derivatives. These reactions expand the utility of bis(phosphino)benzenes in synthesis and catalysis by providing a pathway to modify their electronic and steric properties (Sasaki, Tanabe, & Yoshifuji, 1999).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility and melting points, are influenced by the steric bulk and the electronic nature of the substituents on the phosphorus atoms. These properties are crucial for their application in catalysis, as they determine the solubility of these ligands in various solvents and their thermal stability under reaction conditions.

Chemical Properties Analysis

This compound compounds exhibit unique chemical properties, including redox activity, which is a function of the phosphorus centers. Electrochemical measurements have been carried out to investigate these redox properties, providing insights into their potential application in redox-active catalytic systems (Sasaki, Tanabe, & Yoshifuji, 1999).

Scientific Research Applications

Synthesis of Ligands and Coordination Chemistry :

- 1,2-bis(phosphino)benzene derivatives are used in the synthesis of unsymmetrical bis(phosphino)pyrrole ligands. These ligands offer an alternative with similar steric profiles and attenuated electron donation. They demonstrate applications in nickel-catalyzed C-N cross-coupling reactions under mild conditions (Fokwa et al., 2020).

Catalytic Applications :

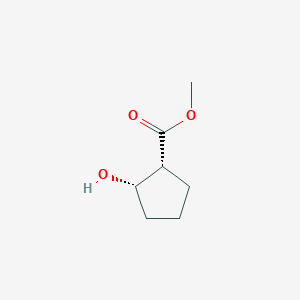

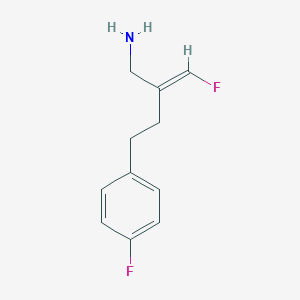

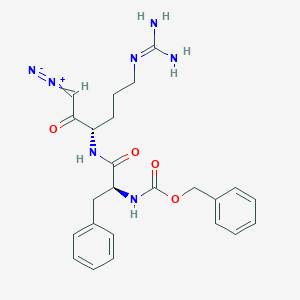

- Complexes derived from this compound have been used in asymmetric hydrogenation reactions. For instance, rhodium complexes with these ligands showed excellent enantioselectivities and high catalytic activities in the hydrogenation of functionalized alkenes, useful for preparing chiral pharmaceutical ingredients (Imamoto et al., 2012).

- Another study highlighted the electrochemical reduction of CO2 to CO catalyzed by a bimetallic Palladium complex using a bis(triphosphine) ligand derived from this compound (Raebiger et al., 2006).

Photoluminescence and Organic Light-Emitting Diodes (OLEDs) :

- Research on silver(I) and copper(I) complexes containing this compound derivatives has shown their potential in photoluminescence applications. These complexes exhibit properties like strong green phosphorescence, making them candidates for use in OLEDs and other light-emitting devices (Igawa et al., 2012).

Polymer and Material Science :

- This compound derivatives have also been applied in the synthesis of aromatic polyamides, demonstrating solubility in aprotic solvents and forming transparent, flexible films, which could have applications in advanced material sciences (Yang et al., 1996).

Mechanism of Action

Target of Action

1,2-Bis(phosphino)benzene, also known as 1,2-Bis(diphenylphosphino)benzene (DPPB), is primarily used as a chelating ligand in the synthesis of luminescent copper(I) halide complexes . The primary targets of DPPB are therefore these copper(I) halide complexes.

Mode of Action

DPPB interacts with its targets by acting as a chelating ligand. A chelating ligand is a substance whose atoms can form multiple bonds to a single metal ion. In the case of DPPB, it forms a complex with copper(I) halide, enhancing the luminescence of the resulting complex .

Biochemical Pathways

It is known that dppb plays a crucial role in the β-boration of α, β-unsaturated amide, a process that is catalyzed by a copper-1,2-bis(diphenylphosphino)benzene catalyst .

Pharmacokinetics

It is known that dppb is a solid at room temperature and is insoluble in water . This suggests that its bioavailability may be limited, and it may require specific delivery methods to reach its target sites effectively.

Result of Action

The primary result of DPPB’s action is the enhancement of the luminescence of copper(I) halide complexes . This property makes DPPB useful in various applications, including the development of luminescent materials and the study of photophysical processes.

Action Environment

The action of DPPB is influenced by several environmental factors. For instance, DPPB is air-sensitive, suggesting that its stability and efficacy may be affected by exposure to air . Furthermore, the reaction conditions, such as temperature and solvent, can also influence the effectiveness of DPPB as a ligand .

Safety and Hazards

properties

IUPAC Name |

(2-phosphanylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8P2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFDVEXWZZOMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)P)P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402181 | |

| Record name | 1,2-Phenylenebisphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80510-04-9 | |

| Record name | 1,2-Phenylenebisphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(phosphino)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

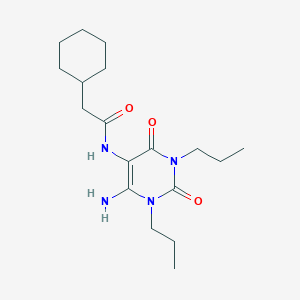

Feasible Synthetic Routes

Q & A

Q1: What makes 1,2-bis(phosphino)benzene ligands attractive for coordination chemistry?

A1: this compound ligands are bidentate ligands, meaning they can bind to a metal center through both phosphorus atoms [, , ]. This chelating ability leads to the formation of stable metal complexes. Additionally, the substituents on the phosphorus atoms can be easily modified, allowing for fine-tuning of the steric and electronic properties of the ligand [, ]. This tunability is crucial for optimizing the catalytic activity and selectivity of metal complexes.

Q2: Can you provide an example of how this compound derivatives are synthesized?

A2: One study [] describes a palladium-catalyzed method for synthesizing this compound derivatives. This method utilizes readily available ortho-substituted aryl bromides and diphenylphosphine to create the desired products. The researchers found that using a bulky, electron-rich diphosphine ligand, such as 1,1′-bis-diisopropylphosphino-ferrocene, along with diphenylphosphine and DABCO as the base, led to high yields of the desired this compound derivatives.

Q3: How do the structural features of this compound influence its coordination behavior?

A3: The two phosphorus atoms in this compound are located in close proximity due to the rigid benzene backbone [, ]. This fixed geometry enforces a specific bite angle when the ligand coordinates to a metal center. The bite angle, which is the angle formed between the two phosphorus atoms and the metal center, plays a significant role in determining the reactivity and selectivity of the resulting metal complex.

Q4: Are there alternative ligands similar to this compound?

A4: Yes, researchers are exploring alternatives to the classic this compound framework. One study [] highlights the development of unsymmetrical 1,2-bis(phosphino)pyrrole ligands. These ligands offer a similar steric profile to their benzene counterparts but with weaker electron-donating properties. This difference in electronic properties can lead to altered reactivity in catalytic applications.

Q5: Can you provide an example of this compound ligands being used in the synthesis of macrocycles?

A5: Researchers have successfully utilized a manganese(I) template and this compound derivatives to construct nine-membered 1,4,7-triphosphamacrocycles []. This approach takes advantage of the coordination chemistry of the unit and the reactivity of coordinated phosphides with electrophilic ortho-fluorophenyl substituents on adjacent pnictide donors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.